4,5-Dihydro Prednisone
Overview
Description
4,5-Dihydro Prednisone, also known as (5α)-17,21-Dihydroxypregn-1-ene-3,11,20-trione, is a synthetic corticosteroid derived from prednisone. It is primarily used in research settings and is known for its anti-inflammatory and immunosuppressive properties. The molecular formula of this compound is C21H28O5, and it has a molecular weight of 360.44 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro Prednisone typically involves the hydrogenation of prednisone. This process is carried out under specific conditions to ensure the selective reduction of the double bond between the fourth and fifth carbon atoms. The reaction is usually catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions include a temperature range of 25-30°C and a pressure of 1-2 atm .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro Prednisone undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents such as halogens (Cl2, Br2) and alkyl halides (R-X) are employed.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4,5-Dihydro Prednisone has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of corticosteroid chemistry and for the synthesis of new steroid derivatives.
Biology: It serves as a tool to study the effects of corticosteroids on cellular processes and gene expression.
Medicine: Research on this compound helps in understanding its potential therapeutic applications, including its anti-inflammatory and immunosuppressive effects.
Mechanism of Action
4,5-Dihydro Prednisone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene expression. This leads to the suppression of pro-inflammatory genes and the upregulation of anti-inflammatory genes. The molecular targets include cytokines, chemokines, and adhesion molecules involved in the inflammatory response .
Comparison with Similar Compounds
Prednisone: The parent compound from which 4,5-Dihydro Prednisone is derived.
Prednisolone: Another derivative of prednisone with similar anti-inflammatory properties.
Dexamethasone: A more potent corticosteroid with a longer duration of action
Uniqueness: this compound is unique due to its selective reduction at the fourth and fifth carbon atoms, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, prednisone. This modification can lead to differences in receptor binding affinity, metabolic stability, and overall therapeutic efficacy .
Properties
IUPAC Name |
(5S,8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,12,14-15,18,22,26H,3-4,6,8-11H2,1-2H3/t12-,14-,15-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRPDOONUXQWRT-FZPGBCFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CO)O)CCC4C3(C=CC(=O)C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CC[C@@H]4[C@@]3(C=CC(=O)C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747677 | |
Record name | (5alpha)-17,21-Dihydroxypregn-1-ene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103881-93-2 | |
Record name | 4,5-Dihydroprednisone, (5alpha)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103881932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5alpha)-17,21-Dihydroxypregn-1-ene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DIHYDROPREDNISONE, (5.ALPHA.)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46ZUX92IMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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